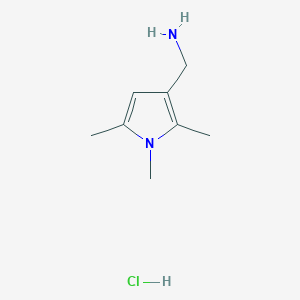

(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine hydrochloride

Description

(1,2,5-Trimethyl-1H-pyrrol-3-yl)methanamine hydrochloride is a heterocyclic amine salt featuring a pyrrole core substituted with three methyl groups (positions 1, 2, and 5) and a methanamine side chain at position 3, which is protonated as a hydrochloride salt. This structural motif enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

(1,2,5-trimethylpyrrol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.ClH/c1-6-4-8(5-9)7(2)10(6)3;/h4H,5,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNFLUDNDWYZCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine hydrochloride typically involves the alkylation of a pyrrole derivative. One common method includes the reaction of 1,2,5-trimethylpyrrole with formaldehyde and ammonium chloride under acidic conditions to form the desired amine . The reaction is usually carried out at room temperature and monitored using standard analytical techniques such as NMR and HPLC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Halides, electrophiles; reactions are conducted in polar solvents like ethanol or acetonitrile at room temperature.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine hydrochloride is used in a wide range of scientific research applications:

Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with four structurally related hydrochloride salts, highlighting substituent patterns, heterocyclic cores, and physicochemical properties.

Key Observations

Heterocyclic Core Influence :

- Pyrrole-based compounds (Target, , and ) exhibit aromaticity with one nitrogen atom, favoring π-π stacking interactions. In contrast, thiazole () and pyrazole () cores contain additional heteroatoms, altering electronic properties and solubility .

- The pyridine-substituted pyrrole () introduces a second aromatic ring, likely enhancing binding to receptors with hydrophobic pockets .

Substituent Effects :

- Methyl groups on the pyrrole (Target) increase lipophilicity compared to chlorophenyl () or pyridinyl () groups. However, excessive methylation may hinder solubility.

- Cyclopentyl substitution () adds steric bulk, which could limit membrane permeability or target engagement .

Physicochemical Properties :

- Melting Points : Thiazole derivatives (e.g., 268°C in ) exhibit higher thermal stability than typical pyrrole or pyrazole analogs, likely due to stronger intermolecular interactions .

- Hydrochloride Salts : All compounds are HCl salts, improving aqueous solubility and crystallinity for formulation.

Research Implications

- Pharmacological Potential: Pyrrole- and thiazole-based methanamines are explored as adenosine receptor ligands (), suggesting the target compound may share similar mechanisms.

- Synthetic Accessibility : The synthesis of these compounds often involves reductive amination or coupling reactions (e.g., carbodiimide-mediated amidation in ), with pyrrole derivatives requiring tailored methylation steps .

Biological Activity

(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine hydrochloride, with the molecular formula C8H15ClN2 and a molecular weight of 174.67 g/mol, is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by its unique structure, which includes a trimethyl-substituted pyrrole ring. The synthesis typically involves the alkylation of pyrrole derivatives, often through reactions with formaldehyde and ammonium chloride under acidic conditions.

The biological activity of this compound is attributed to its ability to interact with various biological targets. It can modulate receptor activity and enzyme function, leading to diverse biological effects. Its specific interactions depend on the context of use and the biological system being studied.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related pyrrole derivatives possess bactericidal activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 62 µM to 477 µM .

Cytotoxicity

Cytotoxicity assays reveal that this compound may affect cell viability in different cancer cell lines. A study reported cytotoxic effects on human HepG2 liver cancer cells with CC50 values exceeding 500 µM . The selectivity index (SI) for these compounds indicates their potential for further development as anticancer agents.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics in vivo. For instance, oral administration in animal models resulted in plasma levels that maintained above MIC for extended periods . This pharmacokinetic profile supports its potential therapeutic applications.

Study on Antibacterial Properties

In a recent study examining the antibacterial properties of pyrrole derivatives, this compound was tested against Mycobacterium tuberculosis. The results showed a significant reduction in bacterial load in treated mice compared to controls, indicating its potential as an antibacterial agent .

In Vivo Toxicity Assessment

A toxicity assessment involving acute dosing in mice demonstrated that the compound was well tolerated at doses up to 100 mg/kg over several days without adverse effects or significant pathological changes observed post-treatment . This suggests a favorable safety profile for potential therapeutic use.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound Name | Antibacterial Activity (MIC [µM]) | Cytotoxicity (CC50 [µM]) | Pharmacokinetics |

|---|---|---|---|

| (1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine HCl | 62 - 477 | >500 | Favorable |

| 1H-Pyrrol-3-ylmethanamine | 50 - 300 | >400 | Moderate |

| 3-(1H-indol-3-yl)propanoic acid | 68 - 98 | >1000 | High |

Q & A

Q. What are the recommended synthetic routes for (1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine hydrochloride, and how can purity be optimized?

The synthesis of this compound typically involves functionalizing the pyrrole core. A common approach includes reductive amination of 1,2,5-trimethylpyrrole-3-carbaldehyde using sodium cyanoborohydride in the presence of ammonium chloride, followed by hydrochloric acid neutralization . For purity optimization:

- Purification : Recrystallization from ethanol/water mixtures improves crystalline purity.

- Analytical Validation : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) to confirm ≥95% purity.

- Yield Enhancement : Adjust reaction stoichiometry (e.g., 1.2 equivalents of NaBH3CN) and monitor pH to stabilize intermediates .

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR Analysis :

- ¹H NMR (DMSO-d6): Expect peaks for pyrrole methyl groups (δ 2.1–2.4 ppm) and methanamine protons (δ 3.3–3.6 ppm).

- ¹³C NMR : Confirm the presence of the tertiary amine (δ 45–50 ppm) and aromatic carbons (δ 110–125 ppm) .

- X-ray Crystallography : Utilize SHELXL for refinement (). Key parameters:

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors.

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

- DFT Calculations : Optimize geometry using Gaussian 16 at the B3LYP/6-31G(d) level to assess electrophilic substitution sites on the pyrrole ring.

- Molecular Dynamics : Simulate solvation effects in DMSO to predict reaction kinetics for amination steps .

- Contradiction Resolution : If experimental NMR data conflicts with computed spectra, re-evaluate solvent effects or conformational flexibility .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Assay-Specific Optimization :

- Cell-Based Assays : Adjust pH to 7.4 (PBS buffer) to account for hydrochloride salt solubility.

- Enzyme Inhibition Studies : Use kinetic assays (e.g., fluorescence polarization) to distinguish direct binding vs. off-target effects.

- Data Normalization : Cross-reference IC50 values with positive controls (e.g., known kinase inhibitors) to validate target specificity .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

Q. What methodologies are effective for studying its interactions with neuronal receptors?

- Radioligand Binding Assays : Use ³H-labeled compound in rat brain homogenates (Kd calculation via Scatchard plot).

- Patch-Clamp Electrophysiology : Test modulation of GABA_A receptors in HEK293 cells expressing α1β2γ2 subunits .

- Structural Insights : Dock the compound into receptor models (e.g., PDB 6HUP) using AutoDock Vina to identify key binding residues .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.